4-methyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
The compound is an organic molecule, likely belonging to the class of compounds known as triazoles, which are heterocyclic compounds containing a five-member aromatic ring with three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves reactions like aldol condensation, protodeboronation, and hydromethylation . The exact synthesis pathway would depend on the specific structure and functional groups present in the molecule.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The IUPAC name can also provide clues about the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Triazoles, for example, are known to participate in various chemical reactions, including cycloadditions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, density, and refractive index can be determined experimentally .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-methyl-3-(2-methylpropyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)4-6-8-9-7(11)10(6)3/h5H,4H2,1-3H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVVBAJPDALGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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